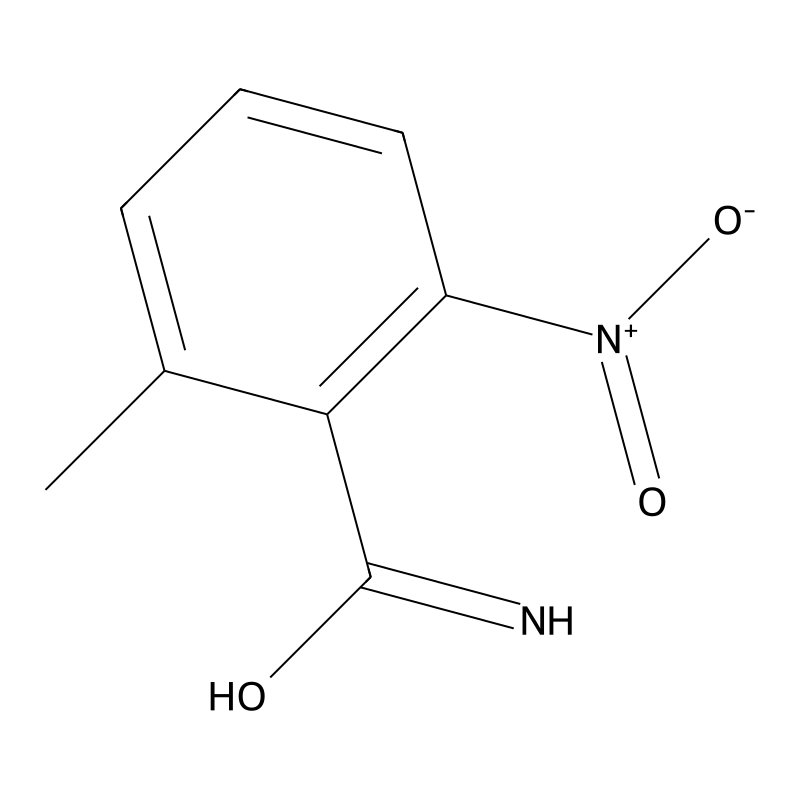

2-Methyl-6-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmacology

Field: Pharmacology

Results: The synthesis processes have led to the development of compounds with significant biological activities, potentially leading to new therapeutic drugs .

Material Science

Field: Material Science

Results: The synthesized materials are characterized by NMR, UV, and mass spectral analysis, indicating their potential for various industrial applications .

Chemical Synthesis

Field: Chemical Synthesis

Results: The method offers a green and efficient pathway for preparing benzamide derivatives, essential for various industrial applications .

Drug Development

Field: Drug Development

Results: The methylation has resulted in profound changes in the properties of drug candidates, enhancing their effectiveness .

Biochemistry

Field: Biochemistry

Results: Some synthesized compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Industrial Uses

Field: Industrial Uses

Antioxidant Research

Results: Some derivatives have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards .

Antibacterial Agent Development

Field: Microbiology

Results: Certain compounds have demonstrated effective antibacterial properties, which could lead to the development of new antibacterial agents .

Industrial Chemistry

Field: Industrial Chemistry

Results: The use of 2-Methyl-6-nitrobenzamide has streamlined the production processes, leading to more efficient industrial chemical synthesis .

Agricultural Chemistry

Field: Agricultural Chemistry

Results: The research has yielded promising compounds that could serve as effective pesticides or herbicides in the future .

Organic Electronics

Field: Organic Electronics

Results: The modifications have led to improved charge transport properties, which are crucial for the performance of organic electronic devices .

Drug Metabolism Studies

Field: Pharmacokinetics

Results: Insights gained from these studies help in designing drugs with better metabolic profiles, enhancing their therapeutic potential .

2-Methyl-6-nitrobenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 180.16 g/mol. It is characterized as a nitrated aromatic amide, specifically a derivative of benzoic acid where a methyl group and a nitro group are positioned at the 2 and 6 positions, respectively. The compound typically appears as pale yellow crystalline solids or powders and is known for its chemical reactivity due to the presence of both the nitro and amide functional groups, which influence its physical properties and biological activities .

- Acid-Base Reactions: This compound can donate hydrogen ions in the presence of bases, leading to neutralization reactions that produce salts and water .

- Reduction Reactions: The nitro group can undergo reduction to form amines under specific conditions, which is significant in organic synthesis.

- Esterification: Reacting with alcohols can lead to the formation of esters, particularly under acidic conditions.

2-Methyl-6-nitrobenzamide exhibits various biological activities, including:

- Antimicrobial Properties: Research indicates that derivatives of nitrobenzamide compounds can possess antimicrobial effects, making them potential candidates for pharmaceutical applications .

- Herbicidal Activity: The compound has been noted for its herbicidal properties due to its structural similarity to anthranilic acid, which is known for plant growth regulation .

- Cytotoxicity: Some studies have suggested that nitrobenzamide derivatives may exhibit cytotoxic effects against certain cancer cell lines, although more research is needed to confirm these findings.

The synthesis of 2-Methyl-6-nitrobenzamide can be achieved through several methods:

- Nitration of Methylbenzoic Acid:

- Methylbenzoic acid can be nitrated using nitric acid and sulfuric acid mixtures to introduce the nitro group at the desired position.

- Amidation:

- The resulting nitrobenzoic acid can then be converted into 2-Methyl-6-nitrobenzamide through reaction with ammonia or an amine under heat.

- Alternative Synthesis Routes:

2-Methyl-6-nitrobenzamide has several applications:

- Agricultural Chemicals: Due to its herbicidal properties, it is explored as a potential herbicide in agricultural practices.

- Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting microbial infections or cancer cells.

- Chemical Research: Used in laboratories for studying reaction mechanisms involving nitrated compounds.

Interaction studies involving 2-Methyl-6-nitrobenzamide focus on its reactivity with biological systems and other chemical agents:

- Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its potential therapeutic effects.

- Synergistic Effects with Other Compounds: Research has indicated that combining this compound with other agents may enhance its biological activity, particularly in antimicrobial applications .

Several compounds share structural similarities with 2-Methyl-6-nitrobenzamide. Below is a comparison highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methyl-5-nitroaniline | Contains an amino group instead of amide | Exhibits different biological activities due to amine presence |

| 3-Nitrobenzoic Acid | Nitro group at position 3 | Lacks methyl substitution; primarily used as an herbicide |

| 4-Nitrophenylacetic Acid | Acetic acid derivative | Used in different synthetic pathways; less reactive than benzamides |

| 2-Methylbenzoic Acid | No nitro group | Commonly used in organic synthesis; less toxic than nitrated derivatives |

These compounds illustrate the diverse chemical landscape surrounding 2-Methyl-6-nitrobenzamide, emphasizing its unique reactivity and potential applications in various fields.

2-Methyl-6-nitrobenzamide emerged as a specialized derivative within the nitrobenzamide class, developed to address challenges in synthetic organic chemistry. While the exact discovery date remains undocumented, its structural analogs, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), gained prominence in the early 2000s for enabling macrolactonization reactions. The synthesis of 2-methyl-6-nitrobenzamide likely followed established protocols for nitrobenzamide derivatives, leveraging nitration and amidation techniques. For instance, oxidation of 3-nitro-o-xylene under controlled conditions produces 2-methyl-6-nitrobenzoic acid, a precursor that can be converted to the amide via coupling reactions.

Significance in Synthetic Organic Chemistry

This compound serves as a versatile intermediate in modern synthesis, particularly in:

- Lactonization and Esterification: Its nitro group enhances electrophilicity at specific positions, facilitating ring-closure reactions. While the anhydride form (MNBA) is widely used for macrolactonization, the amide derivative offers distinct reactivity for amidation and peptide coupling.

- Green Chemistry Pathways: Recent advancements highlight its role in efficient, solvent-minimized reactions. For example, continuous microreactor methods improve selectivity in synthesizing related oximes, suggesting scalability for industrial applications.

Position Within Nitrobenzamide Classifications

| Property | 2-Methyl-6-nitrobenzamide | 3-Nitrobenzamide | 4-Nitrobenzamide |

|---|---|---|---|

| Substitution Pattern | 6-nitro, 2-methyl | 3-nitro | 4-nitro |

| Electrophilic Reactivity | Directed by methyl/nitro groups | Meta-directing nitro | Para-directing nitro |

| Applications | Lactone/ester synthesis | Pharmaceutical intermediates | Dye precursors |

The methyl group at position 2 and nitro at position 6 create unique electronic effects, diverging from ortho/meta/para-substituted analogs. This arrangement influences regioselectivity in electrophilic substitution and coupling reactions.

Current Research Landscape

Recent studies emphasize its utility in:

- Drug Development: Derivatives exhibit bioactivity in microbiology and biochemistry, including antioxidant and metal-chelating properties.

- Material Science: Modifications improve charge transport in organic electronics, driven by the nitro group’s electron-withdrawing nature.

- Industrial Chemistry: Patented methods for co-producing 2-methyl-6-nitrobenzoic acid and related compounds underscore cost-effective synthesis strategies.

Molecular Structure and Nomenclature

IUPAC and Common Nomenclature

The compound 2-methyl-6-nitrobenzamide represents a substituted benzamide derivative with specific positional substitution patterns on the aromatic ring [1]. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is 2-methyl-6-nitrobenzamide, reflecting the methyl substituent at the 2-position and the nitro group at the 6-position relative to the carboxamide functional group [2]. Alternative nomenclature systems identify this compound as 2-nitro-6-methylbenzamide, which emphasizes the nitro group as the primary substituent [2].

Laboratory-Scale Synthetic Routes

From 2-Methyl-6-nitrobenzoic Acid Derivatives

The synthesis of 2-Methyl-6-nitrobenzamide from 2-methyl-6-nitrobenzoic acid represents one of the most direct approaches to this important benzamide derivative. The conventional method involves the direct reaction of 2-methyl-6-nitrobenzoic acid with ammonia under controlled thermal conditions [1] [2]. This transformation typically requires heating the carboxylic acid with ammonia gas or concentrated ammonium hydroxide solution at temperatures ranging from 100 to 120 degrees Celsius for 2 to 4 hours.

The mechanism proceeds through the formation of an ammonium salt intermediate, followed by thermal dehydration to yield the desired benzamide product [3]. This approach offers several advantages, including the direct conversion of readily available starting materials and moderate reaction conditions that are compatible with laboratory-scale operations. However, the method requires pre-formed 2-methyl-6-nitrobenzoic acid, which must be synthesized separately through nitration of 2-methylbenzoic acid or oxidation of 2-methyl-6-nitrotoluene derivatives [4] [5].

Recent developments have focused on optimizing reaction conditions to improve yields and reduce reaction times. Studies have demonstrated that the use of microwave irradiation can significantly accelerate the amidation process, reducing reaction times from several hours to minutes while maintaining high product purity [6] [7]. The typical yield for this transformation ranges from 70 to 85 percent, depending on the specific reaction conditions and purification methods employed.

Amidation of 2-Methyl-6-nitrobenzoyl Chloride

The amidation of 2-methyl-6-nitrobenzoyl chloride with ammonia represents a highly efficient synthetic route for producing 2-Methyl-6-nitrobenzamide. This method typically achieves yields of 85 to 95 percent under mild reaction conditions [3]. The synthesis begins with the preparation of the acyl chloride intermediate through the reaction of 2-methyl-6-nitrobenzoic acid with thionyl chloride or phosphorus oxychloride.

The acyl chloride formation is typically carried out by treating 2-methyl-6-nitrobenzoic acid with thionyl chloride under reflux conditions. The reaction proceeds according to the following mechanism: the carboxylic acid oxygen attacks the sulfur center of thionyl chloride, forming an intermediate that subsequently eliminates sulfur dioxide and hydrogen chloride to yield the desired acyl chloride . This intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.

The subsequent amidation reaction occurs rapidly when the acyl chloride is treated with ammonia gas or aqueous ammonia solution at temperatures ranging from 0 to 25 degrees Celsius [3]. The reaction is typically complete within 30 minutes to 2 hours, making it one of the fastest methods for benzamide synthesis. The high reactivity of the acyl chloride ensures excellent conversion efficiency and minimizes the formation of side products.

Despite its high efficiency, this method has several limitations. The use of thionyl chloride presents safety and environmental concerns due to its corrosive nature and the generation of toxic gases during the reaction [3]. Additionally, the method requires careful handling of moisture-sensitive intermediates and produces hydrochloric acid as a byproduct, necessitating appropriate neutralization procedures.

Alternative Synthetic Pathways

Several alternative synthetic pathways have been developed for the preparation of 2-Methyl-6-nitrobenzamide, each offering unique advantages for specific applications. One promising approach involves the direct reaction of carboxylic acids with ammonia gas under solvent-free conditions using boric acid as a catalyst [9] [7]. This method eliminates the need for toxic solvents and produces minimal waste, making it an environmentally attractive option.

The solvent-free synthesis typically involves heating a mixture of 2-methyl-6-nitrobenzoic acid, excess ammonia gas, and boric acid catalyst at temperatures of 160 to 180 degrees Celsius for 4 to 6 hours [9]. The boric acid acts as both a dehydrating agent and a catalyst, facilitating the formation of the amide bond while removing water produced during the reaction. This method achieves yields of approximately 78 percent and produces a product that can be purified through simple washing procedures.

Another alternative approach utilizes urea as the nitrogen source in combination with carboxylic acids. This method, pioneered for benzoic acid derivatives, involves heating 2-methyl-6-nitrobenzoic acid with urea in the presence of boric acid catalyst [6] [10]. The reaction proceeds through the formation of an intermediate mixed anhydride, which subsequently reacts with ammonia generated from urea decomposition to form the desired benzamide. While this method typically achieves moderate yields of 51 to 69 percent, it offers the advantage of using inexpensive, readily available reagents.

Phosphorus oxychloride-mediated synthesis represents another viable alternative that avoids the direct preparation of acyl chloride intermediates [10]. In this method, 2-methyl-6-nitrobenzoic acid is treated with phosphorus oxychloride in a mixed solvent system, followed by the addition of ammonia water. The reaction proceeds through an activated carboxylic acid intermediate that is immediately trapped by ammonia to form the benzamide product. This approach achieves yields exceeding 85 percent while avoiding the handling of highly reactive acyl chlorides.

Industrial Production Methods

Batch Production Processes

Industrial batch production of 2-Methyl-6-nitrobenzamide typically employs scaled-up versions of laboratory synthetic routes, with modifications to accommodate larger reaction volumes and enhanced safety requirements. The most commonly used industrial batch process involves the amidation of 2-methyl-6-nitrobenzoyl chloride with ammonia in large stirred tank reactors [10] [11].

The industrial batch process begins with the preparation of 2-methyl-6-nitrobenzoyl chloride in dedicated acyl chloride production units equipped with appropriate scrubbing systems for handling hydrogen chloride and sulfur dioxide emissions. The acyl chloride is typically prepared using thionyl chloride under controlled temperature and pressure conditions, with residence times of 3 to 5 hours to ensure complete conversion.

The subsequent amidation step is carried out in jacketed reactors equipped with efficient mixing systems and temperature control. Ammonia is introduced either as a gas or as a concentrated aqueous solution, depending on the specific process design and safety considerations [11]. The reaction temperature is maintained between 0 and 25 degrees Celsius to control the exothermic nature of the amidation reaction and prevent decomposition of heat-sensitive intermediates.

Batch production processes typically achieve overall yields of 75 to 85 percent, including losses during product isolation and purification [12]. The process efficiency is influenced by factors such as mixing efficiency, temperature control, and the purity of starting materials. Modern industrial facilities incorporate advanced process control systems to optimize reaction conditions and minimize batch-to-batch variations.

Continuous Flow Synthesis

Continuous flow synthesis represents an increasingly important approach for the industrial production of benzamide derivatives, including 2-Methyl-6-nitrobenzamide. This technology offers several advantages over traditional batch processes, including improved safety, consistent product quality, and reduced environmental impact [13] [14].

In continuous flow systems, reactants are continuously fed into tubular reactors where mixing and reaction occur under precisely controlled conditions. The residence time in the reactor is determined by the flow rate and reactor volume, allowing for precise control of reaction kinetics [13]. For 2-Methyl-6-nitrobenzamide synthesis, continuous flow systems typically employ microreactor technology with residence times ranging from 10 minutes to 2 hours, depending on the specific reaction pathway used.

One successful implementation involves the continuous formation of 2-methyl-6-nitrobenzoyl chloride followed by immediate reaction with ammonia in a sequential microreactor system [14]. This approach eliminates the need to isolate and handle the reactive acyl chloride intermediate, significantly improving process safety and reducing the risk of hydrolysis side reactions.

Continuous flow synthesis achieves process efficiencies of 80 to 90 percent, representing a significant improvement over batch processes [15]. The enhanced efficiency results from better heat and mass transfer characteristics of microreactor systems, which allow for more precise control of reaction conditions and reduced formation of side products. Additionally, the continuous nature of the process enables real-time monitoring and adjustment of reaction parameters to maintain optimal performance.

Process Optimization Strategies

Industrial process optimization for 2-Methyl-6-nitrobenzamide production focuses on several key areas: yield maximization, cost reduction, environmental impact minimization, and quality consistency. Modern optimization strategies employ advanced process analytical technology and statistical design of experiments to identify optimal operating conditions [16] [17].

Temperature optimization is critical for maximizing yield while minimizing side reactions. For acyl chloride-based syntheses, maintaining temperatures below 25 degrees Celsius during the amidation step prevents thermal decomposition and reduces the formation of impurities [17]. Conversely, solvent-free synthesis methods require higher temperatures of 160 to 180 degrees Celsius but benefit from reduced solvent costs and simplified purification procedures.

Catalyst optimization has emerged as a crucial factor in developing more sustainable production processes. The use of recyclable catalysts, such as supported metal complexes or heterogeneous acid catalysts, can significantly reduce production costs and environmental impact [18] [19]. Recent developments in this area include the use of iron-based catalysts for amidation reactions, which offer improved sustainability compared to traditional methods.

Solvent selection and recovery represent important optimization targets for industrial processes. The implementation of solvent recycling systems can reduce raw material costs by 20 to 30 percent while minimizing waste generation . Advanced distillation and crystallization techniques enable the recovery and reuse of organic solvents, contributing to improved process economics and environmental performance.

Green Chemistry Approaches

Sustainable Catalyst Systems

The development of sustainable catalyst systems for 2-Methyl-6-nitrobenzamide synthesis represents a critical advancement in green chemistry applications. Traditional synthesis methods often rely on stoichiometric reagents or toxic catalysts that generate significant waste and pose environmental challenges. Modern sustainable catalyst systems address these concerns through the use of recyclable, non-toxic, and highly efficient catalytic materials [18] [19].

Iron-based catalyst systems have emerged as particularly promising alternatives for benzamide synthesis. Recent research has demonstrated the effectiveness of iron(III) benzoate complexes in combination with guanidinium carbonate for facilitating amidation reactions under mild conditions [18]. These catalyst systems operate through cooperative mechanisms where the iron complex activates the carboxylic acid substrate while the guanidinium component enhances nucleophile reactivity.

The iron catalyst system offers several advantages over traditional methods. The iron source is naturally abundant and environmentally benign, avoiding the use of toxic heavy metals commonly employed in other catalytic systems [18]. The guanidinium carbonate co-catalyst is derived from naturally occurring guanidine and exhibits excellent stability under reaction conditions. Additionally, the catalyst system can be recovered and reused multiple times without significant loss of activity, contributing to improved process economics.

Heterogeneous catalysts represent another important class of sustainable systems for benzamide synthesis. Metal-organic frameworks (MOFs) and zeolite-based catalysts have shown particular promise for facilitating amidation reactions under environmentally benign conditions [21] [22]. These materials offer the advantages of easy separation from reaction products and excellent recyclability, making them attractive options for industrial applications.

Solvent-Free Methodologies

Solvent-free synthesis methodologies represent a fundamental approach to green chemistry, eliminating the environmental and safety concerns associated with organic solvents while often improving reaction efficiency and product purity [7] [23]. For 2-Methyl-6-nitrobenzamide synthesis, several solvent-free approaches have been developed that achieve excellent yields under environmentally benign conditions.

The direct solid-state reaction between 2-methyl-6-nitrobenzoic acid and ammonia sources represents the most straightforward solvent-free approach. This method typically involves grinding or mixing the solid reactants followed by heating to promote amide bond formation [7]. The reaction proceeds through the formation of ammonium salt intermediates that undergo thermal dehydration to yield the desired benzamide product.

Mechanochemical synthesis, involving the use of ball milling or other mechanical energy inputs, has emerged as an effective method for promoting solvent-free reactions [24]. This approach utilizes mechanical energy to facilitate molecular mixing and overcome activation barriers, often enabling reactions to proceed under milder conditions than conventional thermal methods. For benzamide synthesis, mechanochemical approaches have demonstrated yields comparable to solution-phase methods while eliminating solvent-related waste.

Microwave-assisted solvent-free synthesis represents another important development in green chemistry applications. This method combines the advantages of solvent-free conditions with the enhanced heating efficiency and reaction rate acceleration provided by microwave irradiation [25]. The selective heating of reactants through microwave absorption enables rapid achievement of reaction temperatures while maintaining precise temperature control.

Atom Economy Considerations

Atom economy, defined as the percentage of reactant atoms that are incorporated into the desired product, represents a fundamental metric for evaluating the sustainability of synthetic methods [26] [27]. For 2-Methyl-6-nitrobenzamide synthesis, optimizing atom economy requires careful consideration of reaction pathways, reagent stoichiometry, and byproduct formation.

Traditional synthesis methods involving acyl chloride intermediates typically exhibit poor atom economy due to the stoichiometric consumption of thionyl chloride and the formation of gaseous byproducts [27]. The reaction of 2-methyl-6-nitrobenzoic acid with thionyl chloride generates one equivalent each of sulfur dioxide and hydrogen chloride per equivalent of acyl chloride formed, resulting in significant atom waste.

Direct amidation methods offer improved atom economy by eliminating the need for activating agents and minimizing byproduct formation. The direct reaction of carboxylic acids with ammonia theoretically achieves 100 percent atom economy when water is the only byproduct [26]. However, practical implementations often require catalysts or elevated temperatures that may compromise the theoretical atom economy.

Catalytic methods that enable the use of stoichiometric amounts of reactants represent the most promising approach for achieving high atom economy. Recent developments in this area include the use of dehydrating catalysts that facilitate amide bond formation while minimizing the formation of unwanted byproducts [28]. These systems often achieve atom economies exceeding 85 percent while maintaining high reaction efficiency and product purity.

Purification and Characterization Techniques

Chromatographic Purification Methods

Chromatographic purification represents a critical component of 2-Methyl-6-nitrobenzamide synthesis, particularly for research applications requiring high purity materials. High-performance liquid chromatography (HPLC) and column chromatography are the most commonly employed techniques for purifying this benzamide derivative [29] [30].

Reverse-phase HPLC using C18 stationary phases provides excellent separation of 2-Methyl-6-nitrobenzamide from related impurities and starting materials [30]. The mobile phase typically consists of acetonitrile and water mixtures, with phosphoric acid added to improve peak shape and separation efficiency. For mass spectrometry-compatible applications, formic acid is substituted for phosphoric acid to enhance ionization efficiency and reduce background interference.

The chromatographic behavior of 2-Methyl-6-nitrobenzamide is influenced by its amphoteric nature and the presence of both electron-withdrawing nitro groups and electron-donating methyl substituents [30]. Optimization of mobile phase composition and gradient conditions is essential for achieving baseline separation from closely related impurities such as isomeric nitrobenzamides and starting material residues.

Preparative HPLC enables the isolation of highly pure 2-Methyl-6-nitrobenzamide for analytical and biological studies. This technique typically achieves purities exceeding 99 percent but is limited to smaller scales due to equipment constraints and cost considerations [30]. The method is particularly valuable for preparing reference standards and for isolating specific impurities for identification and characterization studies.

Column chromatography using silica gel or neutral alumina provides a cost-effective alternative for laboratory-scale purification. The separation is typically achieved using dichloromethane-methanol or ethyl acetate-hexane solvent systems, with the specific composition optimized based on the polarity of impurities present [31]. This method typically achieves purities of 98 to 99.5 percent with recovery yields of 70 to 85 percent.

Recrystallization Procedures

Recrystallization represents the most widely used purification method for 2-Methyl-6-nitrobenzamide in both laboratory and industrial settings due to its simplicity, cost-effectiveness, and ability to achieve high purity levels [32] [33]. The selection of appropriate solvents and crystallization conditions is critical for optimizing both purity and recovery yield.

Water serves as an excellent recrystallization solvent for 2-Methyl-6-nitrobenzamide due to the compound's moderate solubility at elevated temperatures and low solubility at room temperature [32]. The recrystallization procedure typically involves dissolving the crude product in the minimum amount of hot water, followed by slow cooling to room temperature and further cooling in an ice bath to maximize crystal formation.

The recrystallization process from water typically achieves purities of 95 to 98 percent with recovery yields of 80 to 90 percent [32]. The method is particularly effective for removing inorganic impurities and highly polar organic contaminants that remain dissolved in the aqueous mother liquor. However, recrystallization from water alone may not effectively remove closely related organic impurities with similar solubility characteristics.

Mixed solvent recrystallization using ethanol-water systems provides enhanced selectivity for removing organic impurities while maintaining good recovery yields [33]. The optimal solvent composition typically ranges from 60 to 80 percent ethanol, depending on the nature and concentration of impurities present. This approach typically achieves purities of 96 to 99 percent with recovery yields of 85 to 92 percent.

Advanced recrystallization techniques, including seeded crystallization and controlled cooling profiles, enable further optimization of crystal quality and purity. Seeded crystallization using pure 2-Methyl-6-nitrobenzamide crystals promotes the formation of uniform crystal structures and reduces the tendency for impurity incorporation [34]. Controlled cooling profiles, implemented through programmable temperature controllers, optimize crystal growth rates to maximize purity while maintaining acceptable recovery yields.

Quality Analysis Protocols

Comprehensive quality analysis protocols are essential for ensuring the purity, identity, and consistency of 2-Methyl-6-nitrobenzamide preparations. These protocols typically incorporate multiple analytical techniques to provide complete characterization of the product and identification of potential impurities [35] [36].

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary method for purity determination and related substance analysis [29]. The method typically employs reverse-phase conditions with gradient elution to achieve separation of the main component from potential impurities. Detection limits of 0.1 percent enable the identification and quantification of minor impurities that may affect product performance or safety.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity for impurity identification and quantification [35]. This technique is particularly valuable for detecting and characterizing nitrosamine impurities, which have emerged as important safety concerns in pharmaceutical applications. The method achieves detection limits of 0.01 percent, enabling compliance with stringent regulatory requirements for genotoxic impurities.

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment through integration of characteristic signals. Proton NMR analysis confirms the presence of expected functional groups and their relative ratios, while carbon-13 NMR provides additional structural verification. The method typically detects impurities at levels of 1 percent or higher, making it complementary to chromatographic methods for comprehensive purity assessment.

Infrared (IR) spectroscopy enables rapid identification of functional groups and confirmation of product identity through characteristic absorption bands. The amide carbonyl stretch at approximately 1650 wavenumbers, nitro group asymmetric stretch at 1520 wavenumbers, and aromatic C-H stretches provide distinctive spectral signatures for 2-Methyl-6-nitrobenzamide [17]. This technique serves as an excellent screening method for identity confirmation and quality control applications.

Melting point determination provides a simple and reliable method for assessing product purity and identity. Pure 2-Methyl-6-nitrobenzamide exhibits a sharp melting point in the range of 161 to 163 degrees Celsius [37] [38]. Significant deviations from this range or broad melting point ranges indicate the presence of impurities and the need for additional purification.